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3,5-Diisopropylthiophen-2-amine hydrochloride
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Overview
Description
3,5-Diisopropylthiophen-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the amine group and the hydrochloride salt form makes this compound particularly interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisopropylthiophen-2-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg synthesis.
Introduction of Isopropyl Groups: The isopropyl groups can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Diisopropylthiophen-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophen derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophen derivatives.
Substitution: Various substituted thiophenes and amines.
Scientific Research Applications
3,5-Diisopropylthiophen-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Diisopropylthiophen-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diisopropylthiophene: Lacks the amine group, making it less versatile in biological applications.
2-Aminothiophene: Contains an amine group but lacks the isopropyl substituents, leading to different chemical and biological properties.
Thiophene-2-carboxamide: Contains a carboxamide group instead of an amine, resulting in different reactivity and applications.
Uniqueness
3,5-Diisopropylthiophen-2-amine hydrochloride is unique due to the combination of the thiophene ring, isopropyl groups, and the amine hydrochloride salt. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H18ClNS |
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Molecular Weight |
219.78 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)thiophen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H17NS.ClH/c1-6(2)8-5-9(7(3)4)12-10(8)11;/h5-7H,11H2,1-4H3;1H |
InChI Key |
IAASLJXSDOVERV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(C)C.Cl |
Origin of Product |
United States |
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